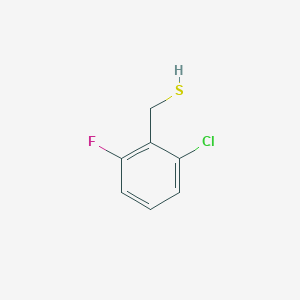

(2-Chloro-6-fluorophenyl)methanethiol

Vue d'ensemble

Description

L-756423 est un médicament à petite molécule qui appartient à la classe des inhibiteurs de la protéase du VIH. Il a été développé par Merck & Co., Inc. et est connu pour son activité puissante contre l’enzyme protéase du VIH-1. Ce composé a été étudié pour son utilisation potentielle dans le traitement des infections à VIH, en particulier en association avec d’autres médicaments antirétroviraux .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de L-756423 implique plusieurs étapes, à partir de matières premières facilement disponibles. L’un des intermédiaires clés de la synthèse est le composé (I), qui est couplé à la benzofuran-2-carbaldéhyde (II) par une réaction d’amination réductrice utilisant du triacétoxyborohydrure de sodium dans du 1,2-dichloroéthane/acide acétique ou de l’acétate d’isopropyle/acide acétique .

Méthodes de production industrielle

La production industrielle de L-756423 suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Les conditions réactionnelles sont soigneusement contrôlées pour garantir un rendement élevé et une pureté élevée du produit final. L’utilisation de systèmes automatisés et de techniques à haut débit, telles que l’extraction en phase solide et la chromatographie liquide-spectrométrie de masse (LC-MS), sont utilisées pour rationaliser le processus de production .

Analyse Des Réactions Chimiques

Types de réactions

L-756423 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier certains groupes fonctionnels au sein de la molécule.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont couramment utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé. Les réactions de substitution conduisent à la formation de dérivés substitués avec différents groupes fonctionnels .

Applications de la recherche scientifique

L-756423 a été largement étudié pour ses applications dans divers domaines :

Chimie : Il sert d’outil précieux dans l’étude des inhibiteurs de la protéase du VIH et de leurs mécanismes d’action.

Biologie : Le composé est utilisé dans la recherche pour comprendre la biologie du VIH et le rôle des inhibiteurs de la protéase dans l’inhibition de la réplication virale.

Médecine : L-756423 a été étudié dans des essais cliniques pour son utilisation potentielle dans des thérapies combinées pour le traitement du VIH. .

Applications De Recherche Scientifique

L-756423 has been extensively studied for its applications in various fields:

Chemistry: It serves as a valuable tool in the study of HIV protease inhibitors and their mechanisms of action.

Biology: The compound is used in research to understand the biology of HIV and the role of protease inhibitors in inhibiting viral replication.

Medicine: L-756423 has been investigated in clinical trials for its potential use in combination therapies for HIV treatment. .

Mécanisme D'action

L-756423 exerce ses effets en inhibant l’enzyme protéase du VIH-1. Cette enzyme est cruciale pour la maturation du virus VIH, car elle clive la polyprotéine virale en protéines fonctionnelles nécessaires à la réplication virale. En se liant au site actif de l’enzyme protéase, L-756423 empêche le clivage de la polyprotéine, inhibant ainsi la réplication virale et réduisant la charge virale chez les individus infectés .

Comparaison Avec Des Composés Similaires

L-756423 fait partie d’une classe d’inhibiteurs de la protéase du VIH qui comprend d’autres composés tels que le sulfate d’indinavir (MK-639) et l’atazanavir. Comparativement à ces composés similaires, L-756423 a présenté des propriétés uniques, notamment :

Puissance : L-756423 présente une puissance élevée contre l’enzyme protéase du VIH-1, avec une faible valeur de constante d’inhibition (K_i).

Sélectivité : Le composé est hautement sélectif pour l’enzyme protéase du VIH-1, minimisant les effets hors cible.

Pharmacocinétique : L-756423 a une demi-vie plus longue dans plusieurs modèles animaux que le sulfate d’indinavir, ce qui en fait un candidat prometteur pour un développement ultérieur

Liste des composés similaires

- Sulfate d’indinavir (MK-639)

- Atazanavir

- Mozénavir (DMP-450)

- Tipranavir

Activité Biologique

(2-Chloro-6-fluorophenyl)methanethiol is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies.

The molecular formula of this compound is . This compound features a chlorinated and fluorinated phenyl ring, which contributes to its reactivity and biological interactions. The presence of sulfur in the thiol group enhances its potential as a nucleophile in various biochemical pathways.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with thiourea or other sulfur-containing reagents. This process can be optimized for yield and purity through various organic synthesis techniques.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In particular, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

These results suggest that the compound may serve as a lead candidate for developing new antimicrobial agents.

Cytotoxicity

In addition to its antimicrobial effects, this compound has been evaluated for cytotoxicity against human cell lines. The compound was tested on HepG2 liver cancer cells, yielding an IC50 value of 25 µM, indicating moderate cytotoxic potential. This suggests that while it may inhibit cancer cell growth, further optimization is necessary to enhance selectivity and reduce toxicity to normal cells.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in microbial cells, leading to cell death.

- Disruption of Membrane Integrity : The thiol group may interact with membrane proteins, compromising cellular integrity.

Case Study 1: Antimicrobial Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound and evaluated their antimicrobial activity. The most potent derivative exhibited an MIC of 4 µg/mL against Staphylococcus aureus, demonstrating the importance of structural modifications in enhancing biological activity .

Case Study 2: Cancer Cell Line Testing

Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The compound was found to induce apoptosis in HepG2 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Propriétés

IUPAC Name |

(2-chloro-6-fluorophenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFS/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFPTJWQPHMUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CS)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343286 | |

| Record name | (2-Chloro-6-fluorophenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170924-52-4 | |

| Record name | (2-Chloro-6-fluorophenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 170924-52-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.